

environmental fate and degradation of 4-Methyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

Cat. No.: B7767295

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An In-depth Technical Guide to the Environmental Fate and Degradation of **4-Methyl-2-nitrophenol**

Executive Summary

4-Methyl-2-nitrophenol (4M2NP), a member of the nitrophenol family, is a significant chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.^{[1][2]} Its introduction into the environment, whether through industrial effluent or as a degradation product of other compounds, raises concerns due to its potential toxicity and persistence.^{[3][4]} This guide provides a comprehensive technical overview of the environmental fate of 4M2NP, synthesizing current scientific understanding of its distribution, abiotic degradation mechanisms, and, most critically, its microbial biodegradation pathways. We delve into the causality behind its environmental behavior, present detailed methodologies for its study, and offer a scientifically grounded perspective for researchers and environmental professionals.

Physicochemical Profile and Environmental Distribution

The environmental behavior of any compound is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between air, water, and soil compartments, its volatility, and its bioavailability for degradation.

The LogP value of 2.17 suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.^[5] Its slight solubility in water indicates that while it can contaminate aquatic systems, a significant portion is likely to partition into soil and sediment phases.^{[6][7]} The low vapor pressure suggests that volatilization from water or soil surfaces is not a major dissipation pathway.^{[5][8]}

Table 1: Physicochemical Properties of **4-Methyl-2-nitrophenol**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO ₃	[5][8]
Molecular Weight	153.14 g/mol	[6][8]
Appearance	Yellow to brownish crystalline solid	[3][6]
Melting Point	32-36.5 °C	[5][6]
Boiling Point	~234 °C	[6]
Water Solubility	Slightly soluble	[4][6][7]
Vapor Pressure	0.000632 - 0.0419 mmHg at 25°C	[4][8]
Octanol-Water Partition Coefficient (LogP)	2.17	[4][5]

Abiotic Degradation Pathways

Abiotic processes, which are non-biological, contribute to the transformation of 4M2NP in the environment. For nitrophenols in general, photolysis and reactions with atmospheric radicals are the primary abiotic degradation routes.

Photodegradation

Direct photolysis of nitrophenols in sunlit surface waters can be an important fate process.^[9] The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days, with

photolysis being a key removal mechanism.[2][10] In aquatic systems, the half-life can range from one to eight days in freshwater.[9][10]

More recently, advanced oxidation processes (AOPs) involving photocatalysis have been shown to be effective. For instance, titanium dioxide (TiO_2) and other semiconductor-based photocatalysts can efficiently degrade 4-nitrophenol under UV or simulated sunlight irradiation by generating highly reactive hydroxyl radicals.[11][12][13] These radicals initiate a series of oxidative reactions that can lead to the complete mineralization of the compound to CO_2 , water, and inorganic ions.[12]

Hydrolysis

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for 4M2NP under environmentally relevant pH conditions (pH 5-9). The molecule is stable to hydrolysis, meaning this process contributes minimally to its overall environmental attenuation compared to biological or photochemical processes.[14]

Biotic Degradation: The Primary Attenuation Pathway

Microbial biodegradation is the most significant process for the complete removal and detoxification of 4M2NP from the environment.[15] The nitro group makes the aromatic ring electron-deficient and relatively resistant to electrophilic attack by oxygenases, which often initiate the degradation of aromatic compounds. However, various microorganisms have evolved specific enzymatic machinery to overcome this recalcitrance.[15][16]

Aerobic Biodegradation Pathways

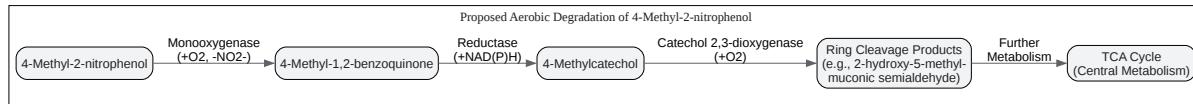
Under aerobic conditions, bacteria have developed two primary strategies to degrade nitrophenols:

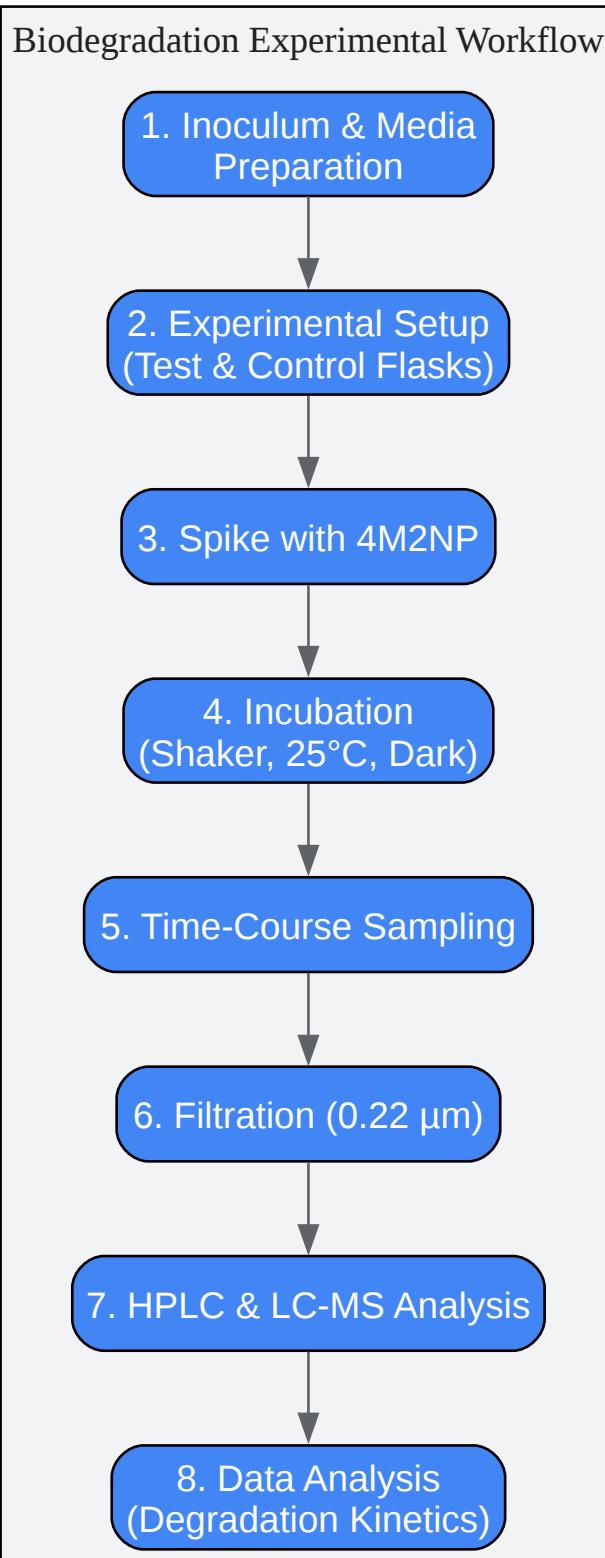
- **Oxidative Pathway:** This involves an initial monooxygenase-catalyzed reaction that removes the nitro group as nitrite and forms a catechol or substituted catechol. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, channeling the resulting products into central metabolism (e.g., the TCA cycle).[17][18]

- Reductive Pathway: In some cases, the nitro group is first reduced to a hydroxylamino or amino group before the aromatic ring is cleaved.

For substituted nitrophenols, the oxidative pathway is well-documented. A key example is the degradation of the related isomer, 3-methyl-4-nitrophenol (3M4NP), by *Burkholderia* sp. strain SJ98.[\[17\]](#) This strain utilizes a monooxygenase (PnpA) to convert 3M4NP into methyl-1,4-benzoquinone, releasing the nitro group as nitrite. The benzoquinone is then reduced to methylhydroquinone, which undergoes ring cleavage.[\[17\]](#) The enzymes involved in this pathway have been shown to act on other substituted nitrophenols, suggesting a similar pathway is highly probable for **4-Methyl-2-nitrophenol**.[\[17\]](#)

The proposed pathway for 4M2NP would likely proceed via the formation of 4-methylcatechol, a common intermediate in the degradation of cresols.





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